4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine;hydrochloride
Description
Properties
IUPAC Name |
4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O2.ClH/c8-5-6-9-10-7(13-6)11-1-3-12-4-2-11;/h1-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLACEUKTPCIQLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(O2)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Morpholine
is a common moiety in pharmaceuticals and other biologically active compounds. It is a versatile building block in organic synthesis. For example, Amorolfine, a morpholine derivative, is an antifungal drug that inhibits the fungal enzymes D14 reductase and D7-D8 isomerase, affecting fungal sterol synthesis pathways.
Oxadiazole
is another important heterocyclic compound. It is a part of many biologically active molecules and drugs. The oxadiazole ring can participate in various reactions, including acylation of the amino group, oxidation to azo and nitro groups, and reactions with N- and S-nucleophilic reagents.
Biological Activity
4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride is a heterocyclic compound with potential biological activities. The compound combines an oxadiazole ring with a morpholine moiety, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride is C7H10ClN3O2. Its structure includes a chloromethyl group attached to the oxadiazole ring and a morpholine ring, which contributes to its unique chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C7H10ClN3O2 |
| CAS Number | 2243507-52-8 |
| IUPAC Name | 4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride |
| Melting Point | Not specified |
| Solubility | Soluble in water |
The biological activity of 4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride is primarily attributed to its interaction with various molecular targets. The oxadiazole ring can facilitate binding to enzymes or receptors involved in critical biological pathways.
Research indicates that compounds containing oxadiazole moieties exhibit a range of biological activities including:
- Antioxidant Activity : Oxadiazoles have been shown to possess significant antioxidant properties, which may protect cells from oxidative stress.
- Anticancer Activity : Studies have demonstrated that derivatives of oxadiazoles can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines (e.g., pancreatic cancer) through apoptotic signaling pathways .
Case Studies
- Anticancer Effects : A study highlighted the anticancer potential of similar oxadiazole compounds against pancreatic cancer cell lines (PANC-1). The compound exhibited strong cytotoxicity and induced apoptosis through activation of p53 and caspase pathways .
- Enzyme Inhibition : Research has shown that oxadiazole derivatives can inhibit key enzymes such as cholinesterases and glucosidases. This inhibition is crucial for developing therapeutic agents for conditions like diabetes and neurodegenerative diseases .
- Toxicity Studies : Investigations into the toxicity profile of morpholine derivatives indicated potential liver toxicity due to bioactivation into reactive intermediates. This underscores the importance of studying the safety profile alongside efficacy .
Table 2: Summary of Biological Activities
Scientific Research Applications
Morpholine and Oxadiazole: Key Building Blocks
Morpholine is a common moiety in pharmaceuticals and biologically active compounds, serving as a versatile building block in organic synthesis.
Oxadiazole is another heterocyclic compound that is part of many biologically active molecules and drugs. The oxadiazole ring can participate in various reactions, including acylation of the amino group, oxidation to azo and nitro groups, and reactions with N- and S-nucleophilic reagents.
Potential Biological Activities
4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride is a heterocyclic compound with potential biological activities. Research indicates that compounds containing oxadiazole moieties exhibit a range of biological activities.
- Antioxidant Activity: Oxadiazoles have demonstrated antioxidant properties, protecting cells from oxidative stress.
- Anticancer Activity: Derivatives of oxadiazoles can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines via apoptotic signaling pathways.
- Enzyme Inhibition: Oxadiazole derivatives can inhibit key enzymes such as cholinesterases and glucosidases, which is crucial for developing therapeutic agents for conditions like diabetes and neurodegenerative diseases.
Research Applications and Case Studies
The biological activity of 4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride is primarily attributed to its interaction with various molecular targets. The oxadiazole ring can facilitate binding to enzymes or receptors involved in critical biological pathways.
Anticancer Effects: A study highlighted the anticancer potential of similar oxadiazole compounds against pancreatic cancer cell lines (PANC-1). The compound exhibited strong cytotoxicity and induced apoptosis through activation of p53 and caspase pathways.
Enzyme Inhibition: Research has shown that oxadiazole derivatives can inhibit key enzymes such as cholinesterases and glucosidases. This inhibition is crucial for developing therapeutic agents for conditions like diabetes and neurodegenerative diseases.
Comparison with Similar Compounds
Structural Analogues
2.1.1. Substituted 1,3,4-Oxadiazoles with Chloromethyl Groups
Example : 2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole (CAS 33575-81-4)
- Structure : Lacks the morpholine ring but retains the chloromethyl-oxadiazole core.
- Activity : Demonstrated anticancer activity against liver cancer (HepG2) with IC₅₀ values comparable to the target compound .
- Key Difference : The absence of morpholine reduces solubility, necessitating formulation adjustments for in vivo use .
Example : 5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine derivatives
2.1.2. Morpholine-Containing Oxadiazoles
- Example : 4-[2-[[5-Aryl-1,3,4-Oxadiazol-2-yl]thio]ethyl]morpholine derivatives
- Structure : Morpholine linked via a thioether to oxadiazole.
- Activity : Moderate antimicrobial activity (MIC: 8–32 µg/mL) against Gram-positive bacteria, emphasizing the importance of sulfur-based substituents for targeting bacterial enzymes .
- Key Difference : Replacing the chloromethyl group with a thioether reduces electrophilic reactivity but improves stability .
Pharmacological Activity
Key Observations :
- The chloromethyl group in the target compound enhances electrophilicity, enabling covalent interactions with biological targets like thioredoxin reductase .
- Morpholine improves water solubility (logP: ~1.2) compared to purely aromatic analogues (logP: ~3.5), favoring pharmacokinetics .
Physicochemical and Toxicity Profile
Key Insight: The hydrochloride salt form of the target compound mitigates toxicity (e.g., hemolysis) compared to non-salt chloromethyl derivatives .
Q & A
Q. What are the recommended synthetic routes for 4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride, and how can reaction conditions be optimized?
The compound can be synthesized via cyclization reactions involving chloromethyl-substituted precursors. A common approach involves refluxing intermediates with phosphorus oxychloride (POCl₃) in aprotic solvents like 1,2-dichloroethane. For example, chloromethyl groups can be introduced by reacting hydroxyl-containing precursors with POCl₃ under controlled temperatures (10–50°C) . Optimization includes adjusting reaction time (1–3 hours) and stoichiometry of POCl₃ to minimize side products. Post-reaction purification via recrystallization (e.g., DMF/EtOH mixtures) improves yield .
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
Analytical methods include:
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity.
- NMR : ¹H/¹³C NMR to confirm the chloromethyl (-CH₂Cl) and morpholine moieties. For example, the chloromethyl proton resonates at δ ~4.5 ppm in CDCl₃.
- X-ray crystallography : Single-crystal analysis (monoclinic space group C2/c) provides bond lengths/angles, with lattice parameters (e.g., a = 19.215 Å, β = 121.25°) confirming stereochemistry .
Q. What solvents and storage conditions are optimal for maintaining stability?
The compound is hygroscopic and should be stored in anhydrous conditions (desiccator, 4°C). Solubility data suggest it dissolves in DMSO (~2 mg/mL) and ethanol, but aqueous stability is poor due to hydrolysis of the chloromethyl group .
Advanced Research Questions
Q. How does the chloromethyl group influence reactivity in cross-coupling or nucleophilic substitution reactions?
The chloromethyl group (-CH₂Cl) acts as an electrophilic site, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Computational studies (DFT) show its reactivity is enhanced by electron-withdrawing effects of the adjacent oxadiazole ring. For example, substitution with morpholine derivatives proceeds via a two-step mechanism: (1) Cl⁻ departure and (2) nucleophilic attack .
Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data?
Discrepancies in yields (e.g., 60–85%) may arise from:
Q. How can computational modeling predict biological activity based on structural features?
Molecular docking studies using the oxadiazole ring as a pharmacophore suggest potential kinase inhibition. The morpholine moiety enhances solubility, while the chloromethyl group may covalently bind cysteine residues in target proteins. MD simulations (AMBER force field) predict binding affinity to enzymes like HDACs or PARPs .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Chloromethyl intermediates are prone to racemization under high temperatures. Strategies include:
- Low-temperature reflux : <50°C to preserve stereochemistry.
- Chiral HPLC : Separation using cellulose-based columns (e.g., Chiralpak IC).
- Asymmetric catalysis : Use of chiral ligands (e.g., BINAP) during cyclization .
Methodological Considerations
Q. How to design a stability study under varying pH and temperature conditions?
Q. What in vitro assays are suitable for evaluating its pharmacological potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
